![molecular formula C11H13NO4 B3022938 Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate CAS No. 90544-87-9](/img/structure/B3022938.png)
Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
Overview
Description
“Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate” is a chemical compound with the molecular formula C11H12O4 . It is an intermediate in the synthesis of Metoclopramide .
Molecular Structure Analysis
The molecular structure of “Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate” consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
“Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate” is a crystal - lump or liquid at room temperature . It has a molecular weight of 208.21 .Scientific Research Applications
- Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate has been investigated for its antibacterial properties. Researchers have explored its potential to inhibit bacterial growth and combat infections. Further studies may reveal specific mechanisms and applications in antimicrobial therapies .
- The compound has drawn attention due to its potential as an anticancer agent. Scientists have studied its effects on cancer cell lines, assessing its ability to inhibit tumor growth or induce apoptosis. Understanding its molecular interactions and targeting specific pathways could lead to novel cancer treatments .
- Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate has been evaluated for its anti-TB activity. Researchers explore its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. Investigating its mode of action and synergy with existing TB drugs is crucial for developing improved therapies .
- Chemists have utilized this compound in synthetic chemistry. For instance, it has been employed in cross-coupling reactions catalyzed by FeCl₂. These reactions allow the construction of complex organic molecules, making it valuable for drug discovery and material science .
- In silico molecular docking studies have explored the interactions between Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate and specific enzymes. These computational simulations provide insights into its binding affinity and potential targets, aiding drug design and optimization .
- Researchers have determined the molecular structures of related compounds via crystallography. These studies reveal the arrangement of atoms, bond angles, and intermolecular interactions. Such structural insights contribute to understanding reactivity and designing derivatives with improved properties .
Antibacterial Activity
Anticancer Potential
Anti-Tuberculosis (Anti-TB) Research
Chemical Synthesis and Cross-Coupling Reactions
Molecular Docking Studies
Crystallography and Structural Analysis
Safety and Hazards
“Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate” is considered hazardous. It has the following hazard statements: H302, H315, H319, H332, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 4-[(2-methoxy-2-oxoethyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)7-12-9-5-3-8(4-6-9)11(14)16-2/h3-6,12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMNBFJZVNPCDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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